molecular formula C12H24N2O B7565084 2-(azocan-1-yl)-N-propan-2-ylacetamide

2-(azocan-1-yl)-N-propan-2-ylacetamide

Cat. No.: B7565084
M. Wt: 212.33 g/mol
InChI Key: TWCHWHCCFCYXPH-UHFFFAOYSA-N
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Description

2-(Azocan-1-yl)-N-propan-2-ylacetamide is a tertiary acetamide derivative characterized by an eight-membered azacycloalkane (azocane) ring and an isopropyl group attached to the amide nitrogen. The azocane ring confers unique conformational flexibility and electronic properties due to its medium-sized ring structure, which balances strain and stability.

Properties

IUPAC Name

2-(azocan-1-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-11(2)13-12(15)10-14-8-6-4-3-5-7-9-14/h11H,3-10H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCHWHCCFCYXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparisons:

Ring Systems and Electronic Effects: The azocane ring in the target compound provides greater conformational flexibility compared to the rigid benzoimidazole in 10VP91 or the planar naphthalene in 6a . This flexibility may enhance binding to dynamic biological targets.

Synthetic Efficiency :

  • Cu-catalyzed cycloadditions (e.g., for 6a) achieve moderate to high yields (~60–80%) , whereas EDCI-mediated couplings (e.g., for compound 33) show lower yields (5%) due to steric hindrance or side reactions . The target compound’s synthesis, if using similar coupling agents, may require optimization for scalability.

Lipophilicity and Solubility :

  • The isopropyl group in the target compound and 10VP91 increases lipophilicity (estimated logP ~2.5–3.5) compared to phenyl or morpholine-containing analogs (logP ~1.5–2.5). However, morpholine’s oxygen in compound 33 could improve aqueous solubility .

Spectral Signatures :

  • The C=O stretch in the target compound’s IR spectrum (~1670–1680 cm⁻¹) aligns with acetamides like 6a (1671 cm⁻¹) but differs from electron-deficient analogs (e.g., 6b: 1682 cm⁻¹ due to nitro groups) .
  • ¹H NMR signals for the isopropyl group (δ ~1.2–1.4) would contrast with the aromatic protons in 6a (δ 7.2–8.4) or the cyclohexyl protons in 10VP91 (δ 1.2–2.1) .

Research Implications

  • Drug Design : The azocane-isopropyl combination offers a balance between lipophilicity and conformational adaptability, making it a candidate for central nervous system (CNS) targets where membrane penetration is critical.
  • Synthetic Challenges : Lessons from low-yield syntheses (e.g., compound 33) highlight the need for optimizing coupling conditions or exploring alternative catalysts .
  • Structure-Activity Relationships (SAR) : Comparative studies with morpholine (compound 33) and triazole (compound 6a) derivatives could elucidate the role of nitrogen positioning in target engagement .

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